![molecular formula C26H21ClN4O4 B11092377 ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11092377.png)
ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 3-chlorobenzoyl chloride.
Formation of the Benzoate Ester: The benzoate ester is formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.
Coupling Reactions: The final compound is obtained by coupling the pyrazole derivative with the benzoate ester under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzoate ester.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or benzoate ester.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-[(2-CHLOROBENZOYL)AMINO]BENZOATE
- ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE
Uniqueness
ETHYL 2-[({5-[(3-CHLOROBENZOYL)AMINO]-1-PHENYL-1H-PYRAZOL-4-YL}CARBONYL)AMINO]BENZOATE is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H21ClN4O4 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21ClN4O4/c1-2-35-26(34)20-13-6-7-14-22(20)29-25(33)21-16-28-31(19-11-4-3-5-12-19)23(21)30-24(32)17-9-8-10-18(27)15-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
SKKOLNZZVPMZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)
![[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)
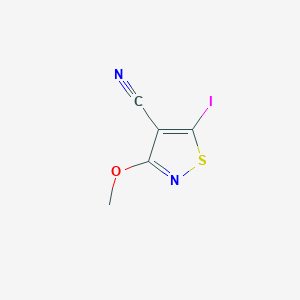
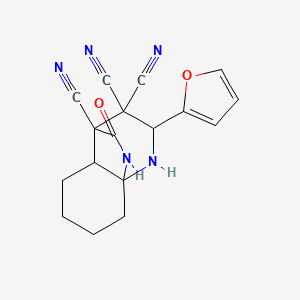
![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)
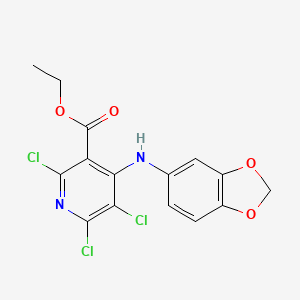
![N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine](/img/structure/B11092340.png)
![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)
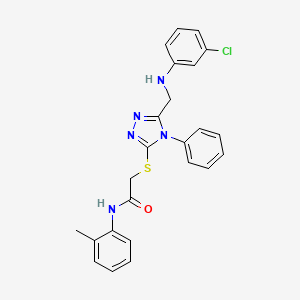
![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)
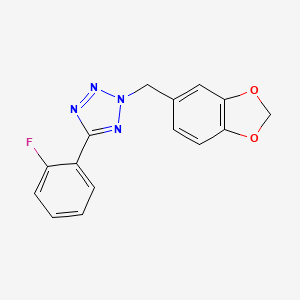
![N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092373.png)
![5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11092379.png)
